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Introduction
Avelumab is a human anti-programmed death-ligand 1 (PD-L1) monoclonal antibody that has

demonstrated significant clinical activity in various malignancies. By blocking the interaction

between PD-L1 and its receptor, PD-1, avelumab restores anti-tumor T-cell function and

enhances the body's ability to recognize and eliminate cancer cells.[1][2] To further improve

clinical outcomes, avelumab is being extensively investigated in combination with other

therapeutic modalities, including targeted therapies, chemotherapies, and radiotherapy. The

rationale behind these combination strategies is to leverage synergistic mechanisms of action,

overcome resistance, and enhance the durability of anti-tumor responses.

These application notes provide a comprehensive overview of key avelumab combination

therapies, summarizing clinical data and providing detailed experimental protocols for

researchers.

Avelumab in Combination with Anti-Angiogenic
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Mechanism of Action: The combination of avelumab with a vascular endothelial growth factor

receptor (VEGFR) inhibitor like axitinib is based on the interplay between the immune system

and angiogenesis.[3] Tumor angiogenesis promotes an immunosuppressive microenvironment.

[3][4] By inhibiting VEGFR, axitinib can decrease immunosuppressive cells, increase T-cell

infiltration, and potentially enhance the anti-tumor activity of avelumab. Avelumab, in turn,

restores anti-tumor T-cell function by blocking the PD-L1/PD-1 pathway.
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Caption: Synergistic mechanism of Avelumab and Axitinib.
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Clinical Data Summary: The JAVELIN Renal 101 trial was a pivotal phase III study that

evaluated the efficacy and safety of avelumab plus axitinib versus sunitinib as first-line

treatment for patients with advanced renal cell carcinoma.

Table 1: Efficacy of Avelumab + Axitinib in aRCC (JAVELIN Renal 101).

Endpoint
Avelumab +
Axitinib
(n=442)

Sunitinib
(n=444)

Hazard Ratio
(95% CI)

p-value

Median

Progression-

Free Survival

(Overall

Population)

13.8 months 8.4 months 0.69 (0.57-0.84) <0.001

Median

Progression-Free

Survival (PD-L1+

Population)

13.8 months 7.2 months 0.61 (0.48-0.79) <0.001

Objective

Response Rate

(Overall

Population)

51.4% 25.7% N/A <0.001

| Objective Response Rate (PD-L1+ Population) | 55.2% | 25.5% | N/A | <0.001 |

Data from the JAVELIN Renal 101 trial.

Table 2: Common Treatment-Related Adverse Events (Grade ≥3) in JAVELIN Renal 101.
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Adverse Event
Avelumab + Axitinib
(n=434)

Sunitinib (n=439)

Hypertension 25% 15%

Diarrhea 7% 5%

Hand-foot syndrome 6% 9%

Fatigue 5% 7%

| Increased ALT/AST | 13% / 8% | 3% / 4% |

Data from the JAVELIN Renal 101 trial.

Experimental Protocol: JAVELIN Renal 101 (Phase III).
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Patient Screening

Randomization (1:1)

Treatment Protocol

Endpoints

Inclusion Criteria:
- Untreated advanced/metastatic RCC

- Clear-cell component
- ECOG PS 0 or 1

Exclusion Criteria:
- Prior systemic therapy for advanced RCC

- Autoimmune disease
- Uncontrolled CNS metastases

Avelumab + Axitinib
(n=442)

Sunitinib
(n=444)

Avelumab: 10 mg/kg IV every 2 weeks
Axitinib: 5 mg orally twice daily

Sunitinib: 50 mg orally once daily
(4 weeks on, 2 weeks off)

Primary Endpoints:
- Progression-Free Survival (PFS)

- Overall Survival (OS)
in PD-L1+ patients

Secondary Endpoints:
- PFS and OS in overall population
- Objective Response Rate (ORR)

- Safety

Click to download full resolution via product page

Caption: JAVELIN Renal 101 experimental workflow.

Avelumab in Combination with PARP Inhibitors
Avelumab and Talazoparib for Advanced Solid Tumors
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Mechanism of Action: Preclinical data suggest that Poly (ADP-ribose) polymerase (PARP)

inhibitors can have synergistic activity with immune checkpoint inhibitors. PARP inhibitors, like

talazoparib, induce DNA damage, which may increase tumor antigenicity and upregulate PD-L1

expression, thereby sensitizing tumors to PD-L1 blockade by avelumab.

Clinical Data Summary: The JAVELIN PARP Medley trial, a phase Ib/II study, investigated the

combination of avelumab and talazoparib in various advanced solid tumors.

Table 3: Efficacy of Avelumab + Talazoparib in JAVELIN PARP Medley (Phase II).

Tumor Type Number of Patients
Objective
Response Rate
(ORR)

Median Duration of
Response (DOR)

Triple-Negative

Breast Cancer

(TNBC)

22 18.2% 11.1 months

HR+/HER2- DDR+

Breast Cancer
23 34.8% 15.7 months

BRCA1/2-altered

Ovarian Cancer

(platinum-sensitive)

11 63.6% Not Reached

Urothelial Cancer 40 15.0% Not Reached

| DDR-positive NSCLC | 5 | 20.0% | 11.1 months |

Data from the JAVELIN PARP Medley trial.

Table 4: Common Grade ≥3 Treatment-Related Adverse Events in JAVELIN PARP Medley.

Adverse Event Percentage of Patients (n=223)

Anemia 33.6%

Thrombocytopenia 21.5%
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| Neutropenia | 13.9% |

Data from the JAVELIN PARP Medley trial.

Experimental Protocol: JAVELIN PARP Medley (Phase Ib/II).

Study Design: Open-label, multicenter, non-randomized basket trial.

Patient Population: Patients with advanced solid tumors, enrolled in specific cohorts based

on tumor type and/or molecular alterations.

Treatment:

Phase Ib (Dose Escalation): To determine the recommended phase 2 dose (RP2D).

Phase II (Dose Expansion): Avelumab 800 mg IV every 2 weeks plus talazoparib 1 mg

orally once daily.

Primary Endpoints:

Phase Ib: Dose-limiting toxicities.

Phase II: Confirmed objective response rate (ORR).

Secondary Endpoints: Safety, duration of response (DOR), and progression-free survival

(PFS).

Avelumab as Maintenance Therapy with
Chemotherapy
Avelumab for Advanced Urothelial Carcinoma
Rationale: For patients with advanced urothelial carcinoma who have not progressed on first-

line platinum-based chemotherapy, maintenance therapy with an immune checkpoint inhibitor

aims to prolong the duration of response and improve overall survival.

Clinical Data Summary: The JAVELIN Bladder 100 trial was a landmark phase III study that

established avelumab as a new standard of care for first-line maintenance treatment in this
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setting.

Table 5: Efficacy of Avelumab Maintenance in Advanced Urothelial Carcinoma (JAVELIN

Bladder 100).

Endpoint

Avelumab +
Best
Supportive
Care (BSC)
(n=350)

BSC Alone
(n=350)

Hazard Ratio
(95% CI)

p-value

Median Overall

Survival

(Overall

Population)

21.4 months 14.3 months 0.69 (0.56-0.86) 0.001

Median Overall

Survival (PD-L1+

Population)

Not Reached 17.1 months 0.56 (0.40-0.79) <0.001

| Median Progression-Free Survival (Overall Population) | 3.7 months | 2.0 months | 0.62 (0.52-

0.75) | <0.001 |

Data from the JAVELIN Bladder 100 trial.

Experimental Protocol: JAVELIN Bladder 100 (Phase III).
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Patient Screening

Randomization (1:1)

Treatment Protocol

Endpoints

Inclusion Criteria:
- Unresectable locally advanced or metastatic urothelial carcinoma

- No progression after 4-6 cycles of first-line platinum-based chemotherapy
(gemcitabine + cisplatin or carboplatin)

Avelumab + Best Supportive Care (BSC)
(n=350)

Best Supportive Care (BSC) Alone
(n=350)

Avelumab: 10 mg/kg IV every 2 weeks
+ BSC BSC alone

Primary Endpoint:
- Overall Survival (OS)

Secondary Endpoints:
- Progression-Free Survival (PFS)
- Objective Response Rate (ORR)

- Safety
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Caption: JAVELIN Bladder 100 experimental workflow.

Avelumab in Combination with Radiotherapy
Mechanism of Action: Radiotherapy can induce immunogenic cell death, leading to the release

of tumor antigens and inflammatory cytokines. This can create a more favorable tumor

microenvironment for immune checkpoint inhibitors. This combination may also induce an

"abscopal effect," where local radiation leads to an anti-tumor response at distant, non-

irradiated sites.
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Clinical Data Summary: Studies have explored avelumab with radiotherapy in various cancers,

including relapsed/refractory multiple myeloma and metastatic castration-resistant prostate

cancer (mCRPC).

Table 6: Efficacy of Avelumab + SABR in mCRPC (ICE-PAC Trial).

Endpoint Result (n=31) 95% Confidence Interval

Disease Control Rate (DCR) 48% 30-67%

Objective Response Rate

(ORR)
31% 11-59%

Median Radiographic PFS 8.4 months 4.5 - Not Reached

| Median Overall Survival | 14.1 months | 8.9 - Not Reached |

Data from the Phase 2 ICE-PAC trial.

Experimental Protocol: Avelumab + Radiotherapy for Relapsed/Refractory Multiple Myeloma

(Phase II).

Study Design: Open-label, single-arm, phase II study.

Patient Population: Patients with relapsed/refractory multiple myeloma with at least one

lesion amenable to radiotherapy.

Treatment Protocol:

Patients receive avelumab via intravenous infusion every two weeks.

After the first cycle (two doses) of avelumab, patients receive five consecutive days of

radiation therapy to a focal lesion.

Avelumab treatment continues every two weeks until disease progression or unacceptable

toxicity.

Primary Endpoint: Safety and tolerability of the combination.
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Secondary Endpoints: Overall response, duration of response, and monitoring for an

abscopal effect.

Avelumab in Combination with EGFR Inhibitors
Avelumab and Cetuximab for Head and Neck Cancer
Rationale: Combining PD-L1 blockade with an epidermal growth factor receptor (EGFR)

inhibitor like cetuximab may offer a dual mechanism of action. Cetuximab can induce antibody-

dependent cell-mediated cytotoxicity (ADCC), potentially enhancing the immune response

initiated by avelumab.

Clinical Data Summary: A phase II trial led by the Alliance for Clinical Trials in Oncology

evaluated avelumab plus cetuximab versus avelumab alone in advanced cutaneous squamous

cell carcinoma (cSCC).

Table 7: Efficacy of Avelumab + Cetuximab in Advanced cSCC (Phase II).

Endpoint Avelumab + Cetuximab Avelumab Alone

Median Progression-Free

Survival (PFS)
11.1 months 3.0 months

Confirmed Objective Response

Rate (ORR)
27.6% 21.4%

| Median Overall Survival (OS) | Not Reached | 35.8 months |

Data from the Alliance for Clinical Trials in Oncology Phase 2 trial.

Conclusion
Avelumab in combination with various cancer therapies has shown significant promise in

improving clinical outcomes across a range of malignancies. The synergistic mechanisms of

action, such as targeting angiogenesis, inhibiting DNA repair pathways, and enhancing the

effects of chemotherapy and radiotherapy, provide a strong rationale for these combination

approaches. The clinical data presented herein, particularly from pivotal trials like JAVELIN

Renal 101 and JAVELIN Bladder 100, have already led to new standards of care. Ongoing
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research continues to explore novel avelumab combinations and identify patient populations

most likely to benefit, further advancing the field of cancer immunotherapy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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